molecular formula C25H18N4O5 B2590495 5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-72-0

5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Cat. No.: B2590495
CAS No.: 894932-72-0
M. Wt: 454.442
InChI Key: FOVXGKJMUOCQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a heterocyclic molecule featuring a fused quinazoline-dione core modified with a benzyl group at position 5 and a 1,2,4-oxadiazole-phenyl substituent at position 5. Its molecular formula is C₁₈H₁₂N₄O₅, with an average mass of 364.317 g/mol and a monoisotopic mass of 364.080769 g/mol . The inclusion of the 1,3-dioxolo group enhances its aromaticity, while the oxadiazole moiety may contribute to bioactivity, as oxadiazoles are known for their roles in medicinal chemistry (e.g., enzyme inhibition or receptor modulation).

Properties

CAS No.

894932-72-0

Molecular Formula

C25H18N4O5

Molecular Weight

454.442

IUPAC Name

5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

InChI

InChI=1S/C25H18N4O5/c30-24-18-11-20-21(33-15-32-20)12-19(18)28(13-16-7-3-1-4-8-16)25(31)29(24)14-22-26-23(27-34-22)17-9-5-2-6-10-17/h1-12H,13-15H2

InChI Key

FOVXGKJMUOCQDG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=CC=C4)CC5=NC(=NO5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione (CAS Number: 154224-12-1) is a member of the quinazoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3OC_{22}H_{19}N_{3}O with a molecular weight of approximately 341.41 g/mol. Its structure features a quinazoline core fused with an oxadiazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC22H19N3OC_{22}H_{19}N_{3}O
Molecular Weight341.41 g/mol
CAS Number154224-12-1

Anticancer Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that compounds containing the oxadiazole ring often demonstrate potent antitumor activity due to their ability to inhibit key cellular pathways involved in cancer progression .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Protein Kinases : Quinazoline derivatives are known inhibitors of various protein kinases that play crucial roles in cancer cell proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through the activation of apoptotic pathways.

Antimicrobial Activity

Quinazoline derivatives have also shown promising antimicrobial properties. The presence of the oxadiazole moiety enhances their effectiveness against a broad spectrum of pathogens, including bacteria and fungi .

Case Studies and Research Findings

  • Study on Antitumor Activity
    • A study conducted on various quinazoline derivatives found that compounds similar to 5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline exhibited IC50 values in the low micromolar range against human cancer cell lines .
    • The study highlighted that modifications in the side chains significantly influenced the potency and selectivity towards different cancer types.
  • Antimicrobial Efficacy
    • In vitro studies demonstrated that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria as well as fungi .
    • The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those for conventional antibiotics.

Structure–Activity Relationship (SAR)

The biological activity of quinazoline and oxadiazole derivatives often depends on:

  • Substituents on the Quinazoline Ring : Variations in substituents can enhance or reduce biological activity.
  • Oxadiazole Positioning : The position and nature of substituents on the oxadiazole ring are critical for achieving desired pharmacological effects.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's structure allows it to interact effectively with biological targets involved in cancer progression.

CompoundCell LineIC50 (µM)
5-benzyl...MCF-711.94
5-benzyl...HepG219.95

These findings suggest that modifications to the quinazoline scaffold may enhance anticancer activity and selectivity against specific tumor types .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound has been studied for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In silico studies have revealed that certain derivatives exhibit promising binding affinities and inhibitory actions against these enzymes.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
5-benzyl...1.63.7

These results position the compound as a candidate for further development as an anti-Alzheimer's agent .

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial activity. Similar quinazoline derivatives have demonstrated efficacy against various bacterial strains, indicating that the oxadiazole component may enhance this activity through specific interactions with microbial targets.

Study on Anticancer Activity

A study evaluated the cytotoxic effects of several quinazoline derivatives on MCF-7 and HepG2 cell lines. The results indicated that specific substitutions on the quinazoline ring significantly enhanced anticancer potency compared to standard treatments like doxorubicin .

Study on Cholinesterase Inhibition

In another research effort focused on Alzheimer’s treatment, a series of synthesized compounds including variations of the target compound were tested for their ability to inhibit cholinesterases. The findings highlighted the importance of structural modifications in achieving desired inhibitory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name / Feature Molecular Formula Average Mass (g/mol) Core Structure Key Substituents
Target Compound C₁₈H₁₂N₄O₅ 364.317 Quinazoline-dione 5-Benzyl, 7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]
Compound 7a Not Provided Not Provided Pyrazole-thiophene Pyrazolyl (5-amino-3-hydroxy), thiophene (2,4-diamino-3-cyano), methanone linker
Compound 7b Not Provided Not Provided Pyrazole-thiophene Pyrazolyl (5-amino-3-hydroxy), thiophene (ethyl 2,4-diamino-3-carboxylate)

Key Structural Differences

Core Heterocyclic Systems: The target compound features a quinazoline-dione core, which is distinct from the pyrazole-thiophene systems in compounds 7a and 7b . Quinazoline derivatives are often explored for kinase inhibition, while pyrazole-thiophene hybrids are studied for antimicrobial or antitumor activity.

Substituent Profiles: The 5-benzyl and oxadiazole-phenyl groups in the target compound introduce lipophilicity and rigidity, which may improve membrane permeability compared to the polar amino-hydroxy pyrazole and cyano/carboxylate thiophene groups in 7a/7b.

Synthetic Routes: The synthesis of 7a/7b involves malononitrile or ethyl cyanoacetate with sulfur under basic conditions , contrasting with the likely multi-step functionalization required for the target compound’s oxadiazole and dioxolo groups.

Hypothetical Functional Implications

  • Bioactivity: The oxadiazole group in the target compound may confer protease or kinase inhibitory activity, whereas 7a/7b’s thiophene-cyano/carboxylate groups could target bacterial enzymes or DNA intercalation.
  • Solubility: The quinazoline-dione core and benzyl group may reduce aqueous solubility compared to 7a/7b, which contain polar amino and carboxylate moieties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.